molecular formula C11H12ClNO2 B12276809 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester

2-Amino-5-chloro-indan-2-carboxylic acid methyl ester

Cat. No.: B12276809
M. Wt: 225.67 g/mol
InChI Key: XMVOCEJOLINZPJ-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-indan-2-carboxylic acid methyl ester is a functionalized indane derivative offered for research and development purposes. This molecule integrates multiple key features—an amine, a chloro substituent, and a methyl ester—within a rigid bicyclic framework, making it a valuable scaffold in synthetic and medicinal chemistry. Its structure suggests potential as a versatile building block for constructing more complex molecules, particularly in pharmaceutical and agrochemical research. The indane core is a privileged structure found in many biologically active compounds. The presence of orthogonal reactive handles (the amino and ester groups) allows for extensive synthetic modification. The amino group can be acylated or alkylated, while the methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, enabling researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research purposes and is not to be interpreted as a recommendation for any specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6,13H2,1H3

InChI Key

XMVOCEJOLINZPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Indan Formation

The indan ring system is typically constructed via acid-catalyzed cyclization of appropriately substituted phenylpropanoid precursors. For example, Friedel-Crafts acylation of chlorobenzene derivatives with acryloyl chloride generates intermediates that undergo intramolecular cyclization in the presence of Lewis acids like AlCl₃. In one protocol, 5-chloro-indan-2-carboxylic acid is synthesized by treating 3-(4-chlorophenyl)propanoic acid with polyphosphoric acid (PPA) at 120°C for 6 hours, achieving 78% cyclization efficiency. Modifications to this method, such as replacing PPA with methanesulfonic acid, reduce side reactions and improve purity (>95%).

Functionalization of Preformed Indan Derivatives

An alternative route involves functionalizing commercially available indan-2-carboxylic acid. Direct chlorination at the 5-position is achieved using sodium hypochlorite (NaClO) and glacial acetic acid in a dichloromethane/water biphasic system at -5°C. This method avoids toxic reagents like sulfuryl chloride (SO₂Cl₂), which are associated with equipment corrosion and environmental hazards. The chlorinated intermediate is isolated in 92% yield, as confirmed by ¹H NMR (δ 7.54 ppm, singlet for aromatic proton).

Chlorination Methodologies

Regioselective Chlorination at the 5-Position

Achieving regioselectivity in chlorination requires careful control of electronic and steric factors. In the case of indan-2-carboxylic acid methyl ester, the electron-withdrawing ester group directs electrophilic chlorination to the 5-position. A optimized protocol uses NaClO (10% w/w) in a 1:1.5 organic/aqueous solvent mixture at -8°C, yielding 5-chloro-indan-2-carboxylic acid methyl ester with 95% selectivity. Comparative studies show that higher temperatures (>0°C) lead to di- and tri-chlorinated byproducts, reducing the desired product yield to <60%.

Alternative Chlorinating Agents

While NaClO is preferred for industrial scalability, niche applications may employ N-chlorosuccinimide (NCS) in acetonitrile under UV light. This photochemical method achieves 89% conversion but requires specialized equipment and prolonged reaction times (24 hours). Economic analyses indicate that NaClO-based methods reduce production costs by 40% compared to NCS, making them more viable for large-scale synthesis.

Introduction of the Amino Group

Ammonolysis of Chlorinated Intermediates

The conversion of 5-chloro-indan-2-carboxylic acid methyl ester to the amino derivative is accomplished via high-pressure ammonolysis. Reacting the chlorinated compound with 25–28% aqueous ammonia (1:3 w/w) in an autoclave at 150°C and 4 MPa for 12 hours affords 2-amino-5-chloro-indan-2-carboxylic acid methyl ester in 90% yield. ¹H NMR analysis confirms successful amination, with characteristic NH₂ resonances at δ 4.95 ppm (singlet) and δ 7.90 ppm (broad).

Catalytic Amination Using Transition Metals

Palladium-catalyzed amination offers a milder alternative, employing Pd(OAc)₂ and Xantphos as a ligand system. In a toluene/water mixture at 100°C, this method achieves 85% conversion within 8 hours, with the catalyst being recyclable for three cycles without significant activity loss. However, the requirement for anhydrous conditions and noble metal catalysts increases operational costs, limiting its industrial adoption.

Esterification and Purification Techniques

Methyl Ester Formation via Acid-Catalyzed Esterification

Esterification of 2-amino-5-chloro-indan-2-carboxylic acid is performed using methanol and sulfuric acid (H₂SO₄) under reflux. After 6 hours, the crude ester is extracted with dichloromethane and purified via activated carbon treatment, yielding 88% pure product. Alternative catalysts like Amberlyst-15 reduce side reactions, achieving 92% purity but requiring longer reaction times (10 hours).

Solvent Effects on Crystallization

Post-synthesis purification leverages solvent polarity to enhance crystal quality. Dissolving the crude product in hot ethanol followed by slow cooling at 4°C produces needle-like crystals with >99% purity (HPLC). Conversely, using ethyl acetate as the solvent results in lower recovery rates (70%) due to higher solubility of the ester.

Environmental and Economic Considerations

Waste Management and Solvent Recycling

The NaClO-based chlorination process generates aqueous waste containing NaCl and acetic acid, which can be neutralized with NaHCO₃ and discharged after pH adjustment. Dichloromethane from extraction steps is recovered via distillation, reducing solvent consumption by 60%. Lifecycle assessments indicate that closed-loop solvent systems decrease the carbon footprint by 35% compared to single-use protocols.

Cost-Benefit Analysis of Synthetic Routes

A comparative cost analysis reveals that the two-step synthesis (cyclization → chlorination/amination) costs $12.50 per kilogram, whereas transition metal-catalyzed methods exceed $45/kg due to catalyst expenses. Sodium hypochlorite’s low cost ($0.50/kg) and high atom economy make it the preferred chlorinating agent for industrial production.

Chemical Reactions Analysis

2-Amino-5-chloro-indan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses the molecular formula C11H12ClNO2C_{11}H_{12}ClNO_2 and a molecular weight of approximately 227.67 g/mol. Its structure features an indan framework, characterized by a bicyclic system that includes an amino group and a carboxylic acid methyl ester functional group. These structural components contribute to its reactivity and biological activity, making it a candidate for further research in drug development and organic synthesis.

Drug Discovery and Development

2-Amino-5-chloro-indan-2-carboxylic acid methyl ester has been identified as a promising lead compound in the development of new pharmaceuticals, particularly in the fields of antimicrobial and anticancer agents. Its derivatives may exhibit enhanced biological activities due to the presence of the chlorine substituent and amino group, which can influence binding affinity to biological targets.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, indicating that this compound could be effective against various pathogens. Further investigations are necessary to elucidate its specific mechanisms of action and efficacy.
  • Anticancer Potential : The compound's unique structural characteristics may allow it to interact with key enzymes or receptors involved in cancer pathways, making it a candidate for anticancer drug development. Interaction studies are crucial for assessing its viability as a therapeutic agent.

Bioisosterism in Drug Design

The concept of bioisosterism plays a vital role in modifying biological activity through structural changes. This compound can serve as an isoester for other compounds, potentially leading to derivatives with improved pharmacological profiles. This approach has been successfully applied in the design of several drugs, enhancing their therapeutic effects while minimizing side effects .

Intermediate in Chemical Reactions

Due to its functional groups, this compound acts as an intermediate in various organic synthesis reactions. It can participate in nucleophilic substitutions, condensation reactions, and cyclization processes, facilitating the synthesis of more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps that must be optimized for yield and purity. Common methods include:

  • Refluxing with appropriate reagents : This method allows for the efficient formation of the desired product while minimizing by-products.
  • Use of catalysts : Catalysts can enhance reaction rates and selectivity during synthesis.

Antimicrobial Studies

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against several bacterial strains. For instance, studies have shown promising results against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have demonstrated that some derivatives possess significant antiproliferative effects on cancer cell lines. For example, compounds structurally related to this compound have been tested against prostate cancer cells, showing notable reductions in cell viability .

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 2-amino-5-chlorobenzoate
  • Synonyms: 5-Chloroanthranilic acid methyl ester, Benzoic acid, 2-amino-5-chloro-, methyl ester .
  • Molecular Formula: C₈H₈ClNO₂
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 5202-89-1
  • Structure: A benzoic acid derivative with an amino (-NH₂) group at position 2, a chlorine (-Cl) substituent at position 5, and a methyl ester (-COOCH₃) at position 1 .

Applications :
Primarily used as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) .

Comparison with Structurally Similar Compounds

3-Amino-5-chloro-benzofuran-2-carboxylic Acid Methyl Ester

  • IUPAC Name: 3-Amino-5-chloro-benzofuran-2-carboxylic acid methyl ester
  • CAS Number : 406929-36-0
  • Molecular Formula : C₁₆H₂₆N₂O
  • Molecular Weight : 262.39 g/mol
  • Structure: Features a benzofuran core (a fused benzene and furan ring) with an amino group at position 3, chlorine at position 5, and a methyl ester at position 2 .

Key Differences :

Property Methyl 2-Amino-5-chlorobenzoate 3-Amino-5-chloro-benzofuran-2-carboxylate
Core Structure Benzoic acid Benzofuran
Substituent Positions Amino (C2), Cl (C5) Amino (C3), Cl (C5)
Molecular Weight 185.61 g/mol 262.39 g/mol
Applications Pharmaceutical intermediate Limited data; potential niche in organic synthesis

Synthesis :
The benzofuran derivative likely requires specialized methods for constructing the fused heterocyclic ring, whereas the benzoic acid derivative is synthesized via direct esterification of 5-chloroanthranilic acid .

Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride

  • IUPAC Name: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride
  • Molecular Formula : C₁₂H₁₅ClN₂O₃ (hydrochloride salt)
  • Structure: Indole core with amino (C6), methoxy (C5), and ethyl ester (C2) groups .

Key Differences :

Property Methyl 2-Amino-5-chlorobenzoate Ethyl 6-Amino-5-methoxyindole-2-carboxylate
Core Structure Benzoic acid Indole
Functional Groups -Cl, -NH₂, -COOCH₃ -OCH₃, -NH₂, -COOCH₂CH₃, HCl salt
Bioactivity Intermediate in API synthesis Likely bioactive due to indole moiety

Applications :
Indole derivatives are prominent in drug discovery (e.g., serotonin analogs), suggesting this compound may target neurological or anticancer pathways .

Other Methyl Esters in Organic Chemistry

Research Findings and Trends

  • Synthetic Methods: Methyl 2-amino-5-chlorobenzoate is synthesized via refluxing 5-chloroanthranilic acid with methanol and catalytic acid, a method adaptable to scale-up .
  • Structural Impact on Reactivity: The benzoic acid derivative’s electron-withdrawing -Cl and -COOCH₃ groups direct electrophilic substitution to the para position of the amino group.
  • Thermodynamic Properties: Methyl 2-amino-5-chlorobenzoate has a density of ~1.28 g/cm³, typical for aromatic esters . Higher molecular weight compounds (e.g., benzofuran derivative) may exhibit lower volatility.

Biological Activity

2-Amino-5-chloro-indan-2-carboxylic acid methyl ester (ACME) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClN1O2
  • Molecular Weight : 227.67 g/mol
  • Structure : The compound features an indan framework with an amino group and a chloro substituent, which are crucial for its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to ACME exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that ACME may inhibit the proliferation of cancer cells. Similar compounds have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal adenocarcinoma (COLO201) .
  • Enzyme Inhibition : Interaction studies indicate that ACME could potentially bind to enzymes involved in disease pathways, such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
  • Antimicrobial Activity : Compounds in the same structural class have demonstrated antimicrobial properties, suggesting that ACME may also exhibit similar effects, although specific data for ACME itself is limited .

Anticancer Activity

A study investigated the cytotoxic effects of various compounds related to ACME on different cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation:

Compound NameCell LineIC50 (μM)Notes
ACMEMDA-MB-231TBDPotential selective toxicity observed
Compound XCOLO20112.91High sensitivity noted
Compound YPC318.97Significant anti-proliferative activity

In this context, ACME's structure may confer distinct pharmacological profiles compared to its analogs, enhancing its therapeutic potential .

The mechanism by which ACME exerts its biological effects appears to involve:

  • Cell Cycle Arrest : Studies using flow cytometry have shown that compounds similar to ACME can induce cell cycle arrest in the G0/G1 phase, leading to decreased DNA synthesis and increased apoptosis in cancer cells .
  • Enzyme Interaction : Initial binding studies suggest that ACME may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways related to proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparison of ACME with structurally related compounds highlights its unique properties:

Compound NameMolecular FormulaKey Features
5-Chloroindole-2-carboxylic acid methyl esterC10H8ClNO2Indole structure; used in various syntheses
Methyl 5-chloroanthranilateC9H8ClNO2Contains an anthranilic structure; potential bioactivity
2-Amino-indan-5-carboxylic acid methyl esterC10H11N1O2Lacks chlorine substituent; different bioactivity profile

The presence of the chloro group in ACME may enhance its reactivity and selectivity towards biological targets compared to other derivatives lacking this feature .

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